3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C11H15N5O4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Mechanism of Action
Target of Action
It is known that xanthine and its derivatives, which include 3-methyl-8-nitro-7-pentylpurine-2,6-dione, have numerous pharmacological activities and play a fundamental role in the field of medicinal chemistry .
Mode of Action
Xanthine derivatives are known to interact with various targets to exert their pharmacological effects
Biochemical Pathways
Xanthine and its derivatives are known to impact various biochemical pathways, leading to a range of pharmacological actions .
Result of Action
Xanthine derivatives are known to exert various pharmacological actions in different systems of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the nitration of a purine derivative followed by alkylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while alkylation may involve the use of alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The methyl and pentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of alkylated purine derivatives.
Scientific Research Applications
3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-pentyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione
- 3-Methyl-8-nitro-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-methyl-8-nitro-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its nitro group allows for specific redox reactions, while the pentyl group provides hydrophobic interactions that can influence its binding to molecular targets.
Properties
IUPAC Name |
3-methyl-8-nitro-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-3-4-5-6-15-7-8(12-10(15)16(19)20)14(2)11(18)13-9(7)17/h3-6H2,1-2H3,(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXNVWIBWQNBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.